Octacosanenitrile
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Overview
Description
Octacosanenitrile is a long-chain aliphatic nitrile with the chemical formula C28H57N It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Octacosanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Octacosanenitrile undergoes several types of chemical reactions:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form carboxylic acids.
Reaction with Grignard Reagents: This compound reacts with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4).
Grignard Reaction: Grignard reagents (RMgX), typically in anhydrous ether.
Major Products
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
Octacosanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of octacosanenitrile involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydride ions from lithium aluminum hydride . In hydrolysis reactions, the nitrile group is converted to a carboxylic acid through the addition of water and subsequent protonation and deprotonation steps .
Comparison with Similar Compounds
Similar Compounds
Octacosane: A long-chain alkane with the formula C28H58.
Octadecanenitrile: A shorter-chain nitrile with the formula C18H35N.
Uniqueness
Octacosanenitrile is unique due to its longer hydrocarbon chain compared to other nitriles like octadecanenitrile. This longer chain can influence its physical properties, such as melting and boiling points, and its interactions with other molecules. Additionally, the presence of the nitrile group imparts distinct reactivity compared to alkanes like octacosane .
Properties
CAS No. |
127833-44-7 |
---|---|
Molecular Formula |
C28H55N |
Molecular Weight |
405.7 g/mol |
IUPAC Name |
octacosanenitrile |
InChI |
InChI=1S/C28H55N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h2-27H2,1H3 |
InChI Key |
VPYLCZCBHYWZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC#N |
Origin of Product |
United States |
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